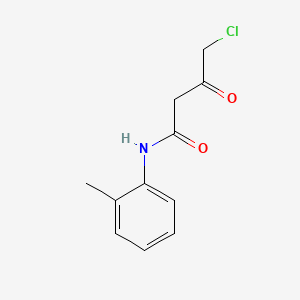
4-Chloro-3-oxo-N-(o-tolyl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 281-784-3 is known as iron (2+) sulphate, compound with glycine (1:2). This compound is a coordination complex where iron (2+) ions are coordinated with glycine molecules and sulfate ions. It is commonly used as a dietary supplement to treat iron deficiency and anemia.
準備方法
Synthetic Routes and Reaction Conditions
Iron (2+) sulphate, compound with glycine (1:2), can be synthesized by reacting ferrous sulfate with glycine in an aqueous solution. The reaction typically involves dissolving ferrous sulfate in water and then adding glycine to the solution. The mixture is stirred and heated to facilitate the formation of the complex. The reaction can be represented as follows:
FeSO4+2NH2CH2COOH→Fe(NH2CH2COO)2SO4
Industrial Production Methods
In industrial settings, the production of iron (2+) sulphate, compound with glycine (1:2), involves large-scale mixing of ferrous sulfate and glycine under controlled conditions. The reaction is carried out in reactors where temperature, pH, and concentration are carefully monitored to ensure the complete formation of the desired complex. The product is then filtered, dried, and packaged for distribution.
化学反応の分析
Types of Reactions
Iron (2+) sulphate, compound with glycine (1:2), undergoes various chemical reactions, including:
Oxidation: The iron (2+) ion can be oxidized to iron (3+) under certain conditions.
Reduction: The compound can act as a reducing agent in some reactions.
Substitution: The glycine ligands can be replaced by other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize iron (2+) to iron (3+).
Reduction: Reducing agents such as sodium borohydride can be used to reduce iron (3+) back to iron (2+).
Substitution: Ligand exchange reactions can be carried out using various ligands such as ethylenediamine or other amino acids.
Major Products Formed
Oxidation: Iron (3+) complexes.
Reduction: Iron (2+) complexes.
Substitution: New coordination complexes with different ligands.
科学的研究の応用
Iron (2+) sulphate, compound with glycine (1:2), has several scientific research applications:
Chemistry: Used as a reagent in coordination chemistry and as a source of iron in various reactions.
Biology: Studied for its role in iron metabolism and its effects on biological systems.
Medicine: Used as an iron supplement to treat iron deficiency and anemia.
Industry: Employed in the production of iron-containing compounds and as a fortifying agent in food products.
作用機序
The primary mechanism of action of iron (2+) sulphate, compound with glycine (1:2), involves the release of iron ions in the body. Iron is essential for the production of hemoglobin, which is necessary for oxygen transport in the blood. The glycine component helps in the absorption and bioavailability of iron. The compound targets various molecular pathways involved in iron metabolism, including the transferrin receptor and ferritin pathways.
類似化合物との比較
Iron (2+) sulphate, compound with glycine (1:2), can be compared with other iron supplements such as:
Iron (2+) sulfate: A common iron supplement but without the glycine component.
Iron (3+) chloride: Another iron supplement with different oxidation states and properties.
Ferrous bisglycinate: A similar compound where iron is chelated with two glycine molecules, offering higher bioavailability.
The uniqueness of iron (2+) sulphate, compound with glycine (1:2), lies in its specific coordination with glycine, which enhances its stability and bioavailability compared to other iron supplements.
特性
CAS番号 |
84030-14-8 |
|---|---|
分子式 |
C11H12ClNO2 |
分子量 |
225.67 g/mol |
IUPAC名 |
4-chloro-N-(2-methylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C11H12ClNO2/c1-8-4-2-3-5-10(8)13-11(15)6-9(14)7-12/h2-5H,6-7H2,1H3,(H,13,15) |
InChIキー |
ONEXMWICVGEHEE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)CC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




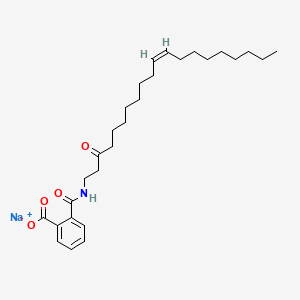
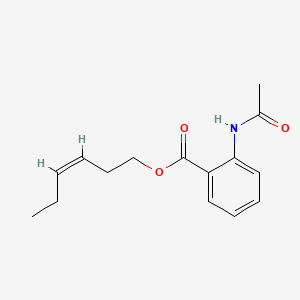
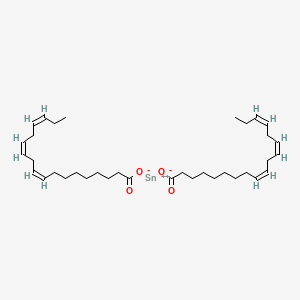
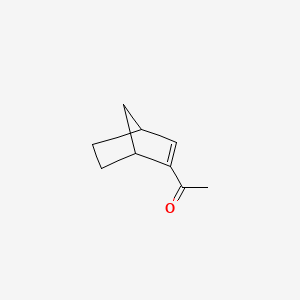

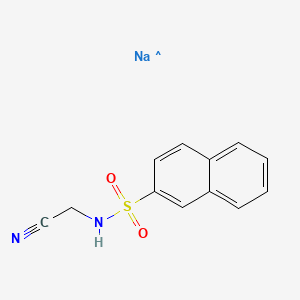
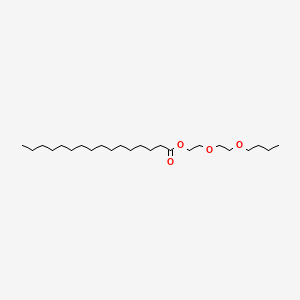

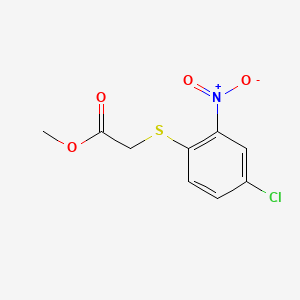
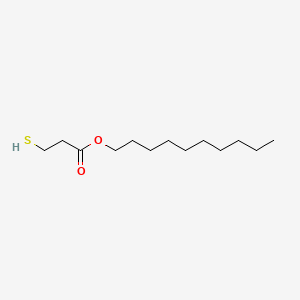
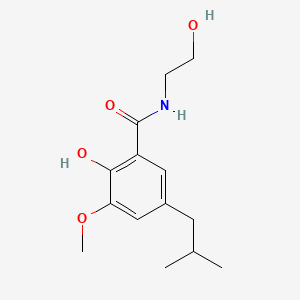
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)
